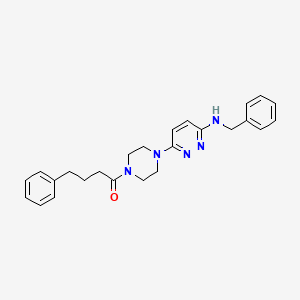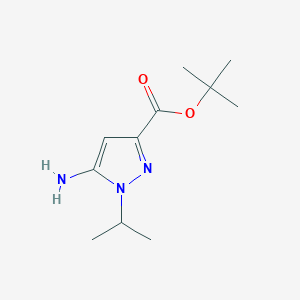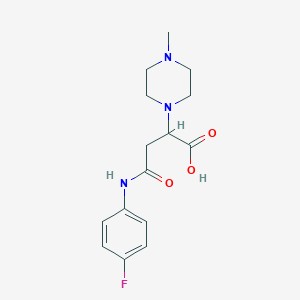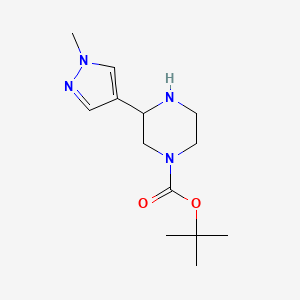
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route typically includes the following steps:
Formation of the Pyridazine Core: The pyridazine core is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as hydrazine and diketones.
Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where benzylamine reacts with the pyridazine core.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate compound with piperazine under suitable conditions.
Attachment of the Phenylbutanone Moiety: The final step involves the attachment of the phenylbutanone moiety to the piperazine ring through a series of condensation reactions
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants under acidic or basic conditions
Scientific Research Applications
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its diverse pharmacological activities.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets. It is used in assays to investigate its potential as a therapeutic agent.
Chemical Biology: The compound is employed in chemical biology to explore its interactions with biomolecules and its potential as a chemical probe for studying biological processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in various industrial applications
Mechanism of Action
The mechanism of action of 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function.
Interact with Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Modulate Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins, affecting the transcription of specific genes.
Comparison with Similar Compounds
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one can be compared with other pyridazine derivatives, such as:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its antitubercular activity.
1-{4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one: Another derivative with potential pharmacological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and make it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(13-7-12-21-8-3-1-4-9-21)30-18-16-29(17-19-30)24-15-14-23(27-28-24)26-20-22-10-5-2-6-11-22/h1-6,8-11,14-15H,7,12-13,16-20H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSRNNDXCAWOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocycloheptyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2435041.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2435047.png)
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2435048.png)

![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)

![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)
![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)


![2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide](/img/structure/B2435065.png)
